molecular formula C8H9NO3 B13350833 2-(3-Methylpyridin-2-yl)oxyacetic acid CAS No. 90111-09-4

2-(3-Methylpyridin-2-yl)oxyacetic acid

Cat. No.: B13350833
CAS No.: 90111-09-4
M. Wt: 167.16 g/mol
InChI Key: DNSZJYGSFPEAQE-UHFFFAOYSA-N
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Description

2-((3-Methylpyridin-2-yl)oxy)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methylpyridin-2-yl)oxy)acetic acid typically involves the reaction of 3-methylpyridine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-((3-Methylpyridin-2-yl)oxy)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methylpyridin-2-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((3-Methylpyridin-2-yl)oxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3-Methylpyridin-2-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)acetic acid: Similar structure but lacks the methyl group on the pyridine ring.

    3-Methylpyridine: The parent compound without the acetic acid moiety.

    Pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the pyridine ring.

Uniqueness

2-((3-Methylpyridin-2-yl)oxy)acetic acid is unique due to the presence of both the methyl group and the acetic acid moiety. This combination allows for specific interactions with biological targets and unique chemical reactivity, making it valuable in various applications.

Properties

CAS No.

90111-09-4

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(3-methylpyridin-2-yl)oxyacetic acid

InChI

InChI=1S/C8H9NO3/c1-6-3-2-4-9-8(6)12-5-7(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI Key

DNSZJYGSFPEAQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)OCC(=O)O

Origin of Product

United States

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